molecular formula C14H31NO B3058407 14-Aminotetradecan-1-ol CAS No. 89307-03-9

14-Aminotetradecan-1-ol

Cat. No.: B3058407
CAS No.: 89307-03-9
M. Wt: 229.4 g/mol
InChI Key: FAGQNUXPKGWBBI-UHFFFAOYSA-N
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Description

14-Aminotetradecan-1-ol, also known as 14-amino-1-tetradecanol, is an organic compound with the molecular formula C14H31NO. It is a long-chain aliphatic amine with a hydroxyl group at one end and an amino group at the other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Aminotetradecan-1-ol typically involves the reduction of a corresponding nitrile or amide. One common method is the reduction of 14-aminotetradecanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

14-Aminotetradecan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces primary amines.

    Substitution: Produces halides or esters.

Scientific Research Applications

14-Aminotetradecan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 14-Aminotetradecan-1-ol involves its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The amino group can form hydrogen bonds with proteins, influencing their structure and function. These interactions can modulate various cellular processes and pathways .

Comparison with Similar Compounds

Properties

CAS No.

89307-03-9

Molecular Formula

C14H31NO

Molecular Weight

229.4 g/mol

IUPAC Name

14-aminotetradecan-1-ol

InChI

InChI=1S/C14H31NO/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h16H,1-15H2

InChI Key

FAGQNUXPKGWBBI-UHFFFAOYSA-N

SMILES

C(CCCCCCCO)CCCCCCN

Canonical SMILES

C(CCCCCCCO)CCCCCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of N-(14-hydroxytetradecyl)phthalimide in 100 ml of methanol was added 0.87 g of hydrazine monohydrate and the mixture was heated under reflux for 3 hours. The reaction solution was distilled under reduced pressure and the residue was diluted with a 1N aqueous solution of sodium hydroxide and then extracted twice with chloroform. The organic layers were combined, washed with a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate and then distilled under reduced pressure. Chromatography over silica gel afforded the title compound as a colorless crystal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step Two

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